3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride
Description
Properties
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF4O/c9-5-2-3(8(12,13)14)1-4(6(5)11)7(10)15/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNBRKGCFVEBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Fluorination
A method described in CN111362775B utilizes palladium catalysts (e.g., PdCl₂(dppf)) and potassium fluoride (KF) to fluorinate brominated intermediates. For example, 2-bromotrifluorotoluene reacts with KF under palladium catalysis to yield 2-bromo-5-fluorobenzotrifluoride. While this specific example targets benzotrifluoride derivatives, analogous strategies can be applied to benzoyl chlorides.
Bromination of Fluorinated Precursors
Electrophilic bromination of fluorinated benzoyl chlorides requires careful control of regioselectivity. The trifluoromethyl group directs incoming electrophiles to the meta and para positions, but existing substituents (e.g., chlorine or fluorine) may influence the outcome.
Conversion of Carboxylic Acid to Acid Chloride
A common route involves synthesizing the corresponding carboxylic acid (3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid) and converting it to the acid chloride using thionyl chloride (SOCl₂) or other chlorinating agents.
Procedure from DE3935934A1
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Reagents : Thionyl chloride, dimethylformamide (DMF).
-
Conditions : 75°C for 2 hours.
-
Yield : Up to 99% for analogous compounds.
Halogen Exchange Reactions
This method replaces existing halogens (e.g., chlorine) with bromine or fluorine under catalytic conditions.
Example from US4500471A
Trichloromethyl intermediates react with hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) to replace chlorine with fluorine. While this patent focuses on trifluoromethyl groups, similar halogen exchange principles apply.
| Reactants | Catalyst | HF (moles) | Product | Yield | Source |
|---|---|---|---|---|---|
| Trichloromethylbenzoyl chloride | SbCl₅ | 3–4 | Trifluoromethylbenzoyl chloride | 76–85% |
Multi-Step Synthesis Involving Bromination and Fluorination
A combination of bromination and fluorination steps is often required to achieve the desired substitution pattern.
Stepwise Bromination Followed by Fluorination
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Bromination : Introduce bromine at the 3-position using Br₂ in a solvent like dichloromethane.
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Fluorination : Use a palladium-catalyzed reaction (e.g., with KF) to install fluorine at the 2-position.
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂ | RT, 12 hours | 78% | |
| Fluorination | KF, PdCl₂(dppf), THF | Reflux, 5–8 hours | 92.6% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acid chloride conversion | High yield, straightforward | Requires pure carboxylic acid precursor | 85–99% |
| Palladium-catalyzed fluorination | Regioselective, scalable | High catalyst cost | 90–97% |
| Halogen exchange | Efficient for fluorination | Limited to specific substrates | 76–85% |
Key Challenges and Considerations
-
Regioselectivity : The trifluoromethyl group directs electrophilic substitution to meta and para positions, complicating the introduction of substituents at the 2- and 3-positions.
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Catalyst Dependency : Palladium catalysts (e.g., PdCl₂(dppf)) are critical for fluorination but increase production costs.
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Stability : Acid chlorides are moisture-sensitive, requiring anhydrous conditions during synthesis.
Recent Advances
Patents such as CN111362775B highlight improved fluorination methods using KF and palladium catalysts, achieving yields >90%. These protocols reduce reliance on hazardous reagents like HF.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include substituted benzoyl derivatives, benzoic acids, and benzyl alcohols .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride is , with a molecular weight of approximately 286.02 g/mol. The compound features a benzoyl chloride structure that is modified by the presence of halogen substituents, which impart distinct chemical properties.
2.1. Pharmaceutical Development
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity of drug candidates, making it valuable in the development of therapeutics targeting specific diseases such as cancer and viral infections.
Case Study: Anticancer Activity
Research has indicated that compounds related to 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, with IC50 values indicating effective dose-response relationships .
2.2. Agricultural Chemicals
This compound is utilized in formulating agrochemicals, including herbicides and fungicides. The incorporation of fluorinated groups enhances the efficacy and selectivity of these products, leading to improved crop yields and pest resistance.
Example: Efficacy Studies
Studies have demonstrated that fluorinated agrochemicals derived from this compound outperform traditional formulations in terms of both effectiveness and environmental stability .
2.3. Material Science
In material science, 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride is employed in developing advanced materials such as polymers and coatings. Its chemical stability and resistance to environmental factors make it suitable for applications requiring durability and performance under harsh conditions.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, fluorine, and trifluoromethyl) on the benzene ring enhances its electrophilicity, making it more susceptible to nucleophilic attack . The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride with structurally related benzoyl chlorides:
Key Findings:
Substituent Effects: Bromine vs. Fluorine and -CF₃: Fluorine’s electronegativity and the -CF₃ group enhance electrophilicity, making these compounds more reactive than non-halogenated benzoyl chlorides .
Reactivity Trends :
- Electron-withdrawing substituents (-CF₃, halogens) correlate with higher reactivity in nucleophilic acyl substitution.
- Brominated derivatives may exhibit lower solubility in aqueous media due to increased hydrophobicity .
Applications :
Biological Activity
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity. This article explores its biological activity, particularly its potential applications in cancer therapy, antimicrobial properties, and the mechanisms underlying these effects.
Chemical Structure and Properties
The compound features a benzoyl chloride moiety with bromine and fluorine substituents, which enhance its reactivity and biological activity. The presence of the trifluoromethyl group is known to influence the pharmacological properties of compounds, often increasing their lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride exhibits notable biological activities, particularly in the following areas:
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have shown that it affects cell viability and induces apoptosis in cancer cells.
Table 1: IC50 Values of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride Against Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 8.47 ± 0.18 | 48 hours |
| HeLa | 9.22 ± 0.17 | 48 hours |
| NIH-3T3 | 89.8 ± 1.9 | 48 hours |
The IC50 values indicate that the compound has a potent inhibitory effect on MCF-7 and HeLa cell lines while showing minimal toxicity towards NIH-3T3 cells, suggesting a favorable safety profile for normal cells .
The mechanism by which 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride exerts its anticancer effects involves several pathways:
- Nucleophilic Acyl Substitution : The benzoyl chloride group reacts with nucleophiles such as amines and alcohols, leading to the formation of biologically active derivatives.
- Inhibition of Matrix Metalloproteinases (MMPs) : Molecular docking studies suggest that this compound may inhibit MMP-2 and MMP-9, enzymes implicated in tumor metastasis .
- Cell Cycle Arrest : Flow cytometry analyses reveal alterations in cell cycle progression upon treatment with this compound, indicating its potential to induce cell cycle arrest in cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride may possess antimicrobial activity. The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes could be responsible for this effect .
Case Studies
Several case studies highlight the efficacy of this compound in experimental settings:
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Study on MCF-7 Cells : A study demonstrated that treatment with varying concentrations of the compound led to a significant reduction in viable cells after both 48 and 72 hours of incubation.
- At a concentration of 20 µM after 72 hours, only 15.05% of MCF-7 cells remained viable.
- HeLa Cell Line Analysis : Similar results were observed with HeLa cells, where the compound significantly reduced cell viability over time, indicating a time-dependent effect on cancer cell growth .
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride, and how do reaction conditions influence yield and purity?
Answer: The synthesis of this compound typically involves halogenation and functional group interconversion. A plausible route starts with a substituted benzoic acid derivative. For example:
Bromination and Fluorination: Introduce bromine and fluorine groups via electrophilic aromatic substitution under controlled temperatures (0–25°C) using reagents like N-bromosuccinimide (NBS) or Selectfluor® .
Trifluoromethylation: Install the trifluoromethyl group via cross-coupling reactions (e.g., Kumada or Ullmann coupling) with CF₃-containing reagents .
Chlorination: Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions (reflux in dichloromethane or toluene) .
Critical Factors:
- Temperature Control: Excessive heat during chlorination can lead to decomposition.
- Moisture Sensitivity: Acyl chlorides hydrolyze readily; use inert atmospheres (N₂/Ar) and dry solvents.
- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>95%) .
Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield Range | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 60–75% | 90–95 | |
| Trifluoromethylation | CuI, CF₃I, DMF, 80°C | 50–65% | 85–90 | |
| Chlorination | SOCl₂, toluene, reflux, 4h | 80–90% | 95–97 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer: Spectroscopic Techniques:
- ¹H/¹³C NMR: Identify substituent positions and confirm regioselectivity. The trifluoromethyl group (δ ~110–125 ppm in ¹³C NMR) and acyl chloride (δ ~170 ppm in ¹³C) are key markers .
- FT-IR: Confirm the C=O stretch of the acyl chloride (~1800 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ for C₈H₃BrClF₄O: calculated 320.86) .
Chromatographic Methods:
- HPLC (Reverse Phase): Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect hydrolyzed byproducts (e.g., carboxylic acid) .
- GC-MS: Monitor volatile impurities if the compound is sufficiently stable at elevated temperatures .
Critical Considerations:
- Sample Handling: Store under inert gas to prevent hydrolysis during analysis.
- Deuterated Solvents: Use CDCl₃ for NMR to avoid exchange broadening .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the trifluoromethyl group influence the reactivity of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride in nucleophilic acyl substitution reactions?
Answer: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group (EWG) that:
- Activates the Acyl Chloride: Enhances electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols) .
- Directs Reactivity: The meta-directing nature of -CF₃ influences regioselectivity in subsequent aromatic substitutions .
Experimental Design:
- Kinetic Studies: Compare reaction rates with analogs lacking -CF₃ (e.g., methyl or hydrogen substituents) under identical conditions.
- DFT Calculations: Model charge distribution and transition states to quantify -CF₃'s electronic effects .
Example: In amidation reactions, the -CF₃ group reduces activation energy by 15–20 kJ/mol compared to non-fluorinated analogs, as shown in computational studies .
Q. What strategies can resolve contradictions in spectroscopic data when synthesizing 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride?
Answer: Common Contradictions:
- NMR Signal Splitting: Overlapping peaks due to diastereotopic protons or coupling with fluorine/bromine.
- Mass Spec Adducts: Sodium or potassium adducts ([M+Na]+) mistaken for impurities.
Resolution Strategies:
Orthogonal Techniques: Combine NMR, IR, and X-ray crystallography (if crystalline) to cross-validate structures .
Isotopic Labeling: Use ¹⁹F NMR to track fluorine environments and confirm substitution patterns .
Dynamic NMR: Heat samples to coalesce split signals and simplify spectra .
Case Study: A study on 2-fluoro-5-(trifluoromethyl)benzoyl chloride resolved conflicting ¹³C NMR signals by correlating DFT-predicted chemical shifts with experimental data, confirming the correct regioisomer .
Q. How can researchers mitigate hydrolysis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride during storage or reactions?
Answer: Preventive Measures:
- Storage: Store at 2–8°C under inert gas (argon) in flame-sealed ampoules .
- Reaction Conditions: Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge moisture .
- Stabilizers: Add stabilizing agents like triethylamine (TEA) to neutralize HCl byproducts .
Hydrolysis Monitoring:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
